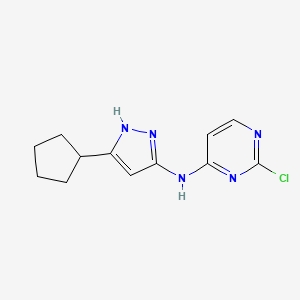![molecular formula C16H14ClN5O2 B2969701 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105199-67-4](/img/structure/B2969701.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity. These findings suggest potential applications in exploring metal coordination for enhancing biological activities or developing new materials with specific optical or electronic properties (Chkirate et al., 2019).
Nonlinear Optical Properties
Theoretical investigations into acetamide structures have identified promising nonlinear optical properties, making these compounds candidates for applications in photonic devices such as optical switches, modulators, and energy applications. This underscores the potential utility of acetamide derivatives in advanced materials science and optical engineering (Castro et al., 2017).
Antimicrobial Agents
The development of new heterocyclic compounds incorporating the antipyrine moiety, including acetamide pyrazolone derivatives, has shown promising antimicrobial activities. This highlights the potential of acetamide derivatives in pharmaceutical research, particularly in the design of new antimicrobial agents (Aly et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been studied for their ligand-protein interactions and photovoltaic efficiency, indicating potential applications in drug design and renewable energy technologies. These studies suggest the versatility of acetamide derivatives in both biological and materials science research (Mary et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway, which is a type of programmed cell death. It is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
This compound acts as an inhibitor of RIPK1 . It shows favorable RIPK1 kinase inhibition activity with an IC50 value of 59.8 nM, indicating a high RIPK1 binding affinity . This interaction results in the blockage of necroptosis induced by TNFα in both human and murine cells .
Biochemical Pathways
The compound affects the RIPK1/RIPK3/MLKL pathway, a key pathway in necroptosis . It inhibits the phosphorylation of this pathway induced by TSZ . The inhibition of this pathway prevents the process of necroptosis, thereby potentially alleviating inflammatory diseases.
Pharmacokinetics
In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . These properties suggest that the compound has acceptable pharmacokinetic characteristics. Moreover, it has an oral bioavailability of 59.55% , indicating a good absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the efficient blockage of TNFα-induced necroptosis in both human and murine cells . This blockage can effectively protect cells from programmed death, thereby potentially reducing inflammation and tissue damage in various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-10-2-1-3-11(6-10)22-15-12(7-19-22)14(9-4-5-9)20-21(16(15)24)8-13(18)23/h1-3,6-7,9H,4-5,8H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSQSCMRADMKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

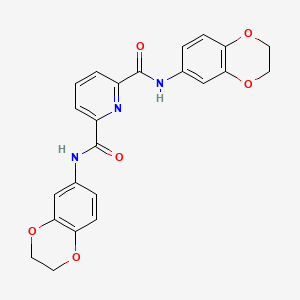


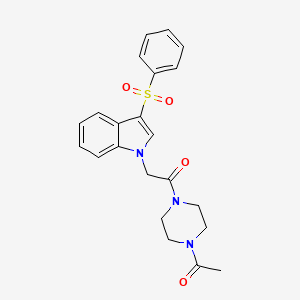
![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)
![5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2969624.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)
![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2969627.png)


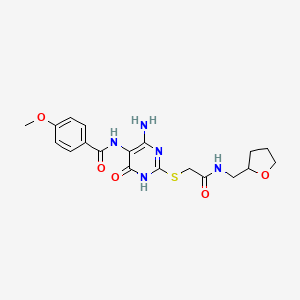
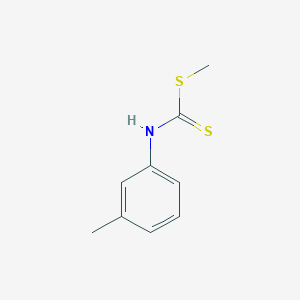
![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)
